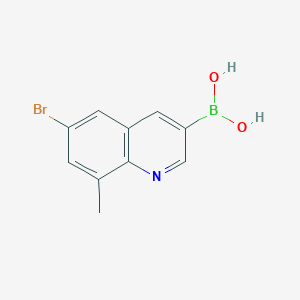

6-Bromo-8-methylquinoline-3-boronic acid

Description

Properties

IUPAC Name |

(6-bromo-8-methylquinolin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BBrNO2/c1-6-2-9(12)4-7-3-8(11(14)15)5-13-10(6)7/h2-5,14-15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBFVHFSXSETSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C(=CC(=C2)Br)C)N=C1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BBrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 8 Methylquinoline 3 Boronic Acid

Precursor Synthesis Strategies via Halogenation of Methylquinolines

The synthesis of the 6-bromo-8-methylquinoline (B1290168) precursor is foundational. This typically involves the halogenation of a pre-formed methylquinoline scaffold. The precise positioning of the bromine atom is critical and is governed by the principles of electrophilic aromatic substitution on the quinoline (B57606) ring, influenced by the directing effects of the existing substituents and the heterocyclic nitrogen atom.

Regioselective Bromination of 6-Methylquinoline (B44275) or 8-Methylquinoline (B175542)

The regioselective bromination of either 6-methylquinoline or 8-methylquinoline is a direct approach to obtaining the necessary precursor. The outcome of the halogenation is dictated by the directing effects of the methyl group and the quinoline ring's inherent reactivity. In electrophilic aromatic substitution, the benzene (B151609) ring of the quinoline is generally more reactive than the pyridine (B92270) ring.

For 8-methylquinoline, electrophilic attack is often directed to the C5 and C7 positions. However, metal-free protocols have been developed that achieve high regioselectivity. For instance, using reagents like trihaloisocyanuric acids can lead to exclusive C5-halogenation of 8-substituted quinolines. rsc.orgresearchgate.netrsc.org While this specific example highlights C5 functionalization, the principles of controlling regioselectivity are crucial. To achieve 6-bromination on an 8-methylquinoline, one would need to consider conditions that favor substitution at that position, potentially involving blocking groups or specific catalytic systems.

Conversely, starting with 6-methylquinoline, the methyl group, being an ortho-, para-director, would activate the 5- and 7-positions for electrophilic attack. Bromination would likely yield a mixture of 5-bromo-6-methylquinoline (B2671469) and 7-bromo-6-methylquinoline. Achieving the desired 8-bromo-6-methylquinoline (B1282211) via this route is challenging and less direct. A more common strategy involves constructing the quinoline ring with the desired substitution pattern already in place, for example, through a Skraup synthesis using an appropriately substituted aniline (B41778).

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is the fundamental mechanism underlying the bromination of the quinoline ring. masterorganicchemistry.com The reaction involves an electrophile, in this case, a source of Br+, attacking the electron-rich aromatic ring. libretexts.orglibretexts.org For benzene, this reaction typically requires a Lewis acid catalyst, such as FeBr₃, to polarize the Br₂ molecule and generate a potent electrophile. libretexts.orgyoutube.com

The quinoline system's reactivity in EAS is complex. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, substitution occurs preferentially on the carbocyclic (benzene) ring at positions 5 and 8. chemicalbook.com The presence of a methyl group, an activating group, will further influence the position of bromination. For an 8-methylquinoline, the methyl group directs to the ortho (C7) and para (C5) positions. Directing bromination to the C6 position requires overcoming these electronic preferences, which can be synthetically challenging.

| Reaction Type | Reagents | Catalyst | Key Feature |

| Aromatic Bromination | Br₂ | FeBr₃ | Catalyst polarizes Br₂ to create a strong electrophile (Br⁺). libretexts.orgyoutube.com |

| Substitution on Quinoline | Electrophile (e.g., Br⁺) | Acid Catalyst | Substitution occurs on the benzene ring, typically at C5 and C8. chemicalbook.com |

N-Bromosuccinimide (NBS)-Mediated Halogenation Protocols

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for bromination, often used as a source of bromine radicals for allylic and benzylic brominations or as an electrophilic bromine source for aromatic systems. wikipedia.orgmasterorganicchemistry.comyoutube.com For aromatic compounds, especially electron-rich ones like phenols and anilines, NBS can effect bromination, sometimes without a catalyst. missouri.eduorganic-chemistry.org

The use of NBS for the bromination of quinoline derivatives has been explored. In concentrated sulfuric acid, NBS has been shown to brominate the homocyclic (benzene) part of the quinoline ring exclusively. researchgate.net The reaction conditions, particularly the acidity of the medium, can significantly influence the regioselectivity. For substrates like 8-methylquinoline, NBS in the presence of a radical initiator would preferentially brominate the methyl group (a benzylic position). masterorganicchemistry.com To achieve bromination on the aromatic ring, conditions favoring an electrophilic mechanism are required. This often involves the use of a protic or Lewis acid. nih.gov

| Reagent | Typical Application | Conditions for Aromatic Bromination | Reference |

| N-Bromosuccinimide (NBS) | Allylic/Benzylic Bromination | Radical initiator (e.g., AIBN, light) | masterorganicchemistry.comyoutube.com |

| N-Bromosuccinimide (NBS) | Electrophilic Aromatic Bromination | Acidic medium (e.g., H₂SO₄), suitable for activated rings | missouri.eduresearchgate.net |

Multi-Step Approaches for Quinoline Backbone Functionalization

Due to the challenges in controlling regioselectivity via direct halogenation, multi-step syntheses are often the most reliable methods for preparing specifically substituted quinolines like 6-bromo-8-methylquinoline. These methods build the quinoline ring from precursors that already contain the desired substituents in the correct positions.

A classic and effective method is the Skraup synthesis . This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as the nitro compound corresponding to the aniline). To synthesize 6-bromo-8-methylquinoline, one could theoretically start from 2-methyl-4-bromoaniline. The cyclization reaction would then yield the target quinoline backbone. nih.gov Similarly, syntheses starting from appropriately substituted anilines and other reagents like α,β-unsaturated aldehydes can provide the desired quinoline core. researchgate.net

Another strategy involves the functionalization of a pre-existing quinoline. For example, 6-bromo-8-nitroquinoline (B1581145) can be synthesized and then the nitro group can be reduced to an amino group, which can then be converted to a methyl group via a Sandmeyer-type reaction, although this is a more circuitous route. chemicalbook.com More direct multi-step syntheses starting from commercially available materials like 4-bromoaniline (B143363) have been optimized to produce intermediates like 6-bromoquinolin-4-ol, which can be further functionalized. researchgate.netatlantis-press.com

Direct Boronylation Reactions for Quinoline Ring Systems

Once the 6-bromo-8-methylquinoline precursor is obtained, the final step is the introduction of the boronic acid group at the 3-position. Direct C-H borylation has emerged as a powerful tool in organic synthesis, allowing for the conversion of a C-H bond directly to a C-B bond, often with high regioselectivity. nih.govresearchgate.net

Transition-Metal-Catalyzed C-H Borylation Methodologies

Transition-metal catalysis, particularly with iridium-based catalysts, is the predominant method for the direct C-H borylation of heteroaromatic compounds, including quinolines. nih.govresearchgate.netacs.org These reactions typically employ a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) and an iridium catalyst, often ligated with bipyridine-type ligands. nih.govacs.org

The regioselectivity of iridium-catalyzed borylation is primarily governed by steric factors. The catalyst tends to functionalize the most accessible and least sterically hindered C-H bond. researchgate.net In the quinoline ring system, the C3 position is often sterically accessible, making it a viable target for borylation. While C2 functionalization is also common, specific ligand and catalyst choices can direct the reaction to other positions. acs.orgresearchgate.net The presence of substituents, such as the bromine at C6 and the methyl group at C8, can influence the electronic properties and steric environment of the quinoline, but borylation at C3 remains a feasible and demonstrated transformation for many quinoline systems. iyte.edu.tr The resulting boronate ester can then be hydrolyzed to the final 6-bromo-8-methylquinoline-3-boronic acid.

| Catalyst System | Boron Source | Typical Conditions | Key Feature |

| [Ir(OMe)COD]₂ / dtbpy | B₂pin₂ | Thermal (e.g., 80 °C), inert atmosphere | Sterically controlled regioselectivity, high functional group tolerance. nih.govacs.org |

| Other Ir(I) or Rh(I) complexes | B₂pin₂, HBpin | Varies with catalyst and substrate | Powerful method for direct C-H to C-B bond formation. nih.goviyte.edu.tr |

Conversion of Organohalide Precursors to Organoboronic Acids

The conversion of an organohalide, such as 6-bromo-8-methylquinoline, into the corresponding boronic acid is a cornerstone of modern organic synthesis. Two primary strategies are employed for this transformation: directed ortho-metalation followed by electrophilic trapping and palladium-catalyzed borylation.

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium. This coordination increases the kinetic acidity of the protons at the position ortho to the DMG, facilitating selective deprotonation to form an aryllithium intermediate. wikipedia.orgharvard.edu This intermediate can then be "trapped" by an electrophile, such as a trialkyl borate (B1201080), to install the desired functional group. uwindsor.ca

The general mechanism involves three key steps:

Coordination: The heteroatom of the DMG acts as a Lewis base, coordinating to the Lewis acidic lithium of the organolithium reagent. wikipedia.org

Deprotonation: The strong alkyl base removes a proton from the nearest ortho-position, forming a stabilized aryllithium species. wikipedia.org

Electrophilic Quench: The aryllithium nucleophile attacks a boron electrophile, typically trimethyl borate or triisopropyl borate, followed by acidic workup to yield the boronic acid.

In the context of synthesizing this compound, the quinoline nitrogen atom itself can serve as the directing group. The lithiation would be directed to the C2 or C8 positions. To achieve substitution at the C3 position, a different precursor bearing a strong DMG at C4 would be necessary. However, if starting from a pre-functionalized quinoline, the existing substituents heavily influence the regioselectivity. The application of DoM requires careful consideration of the relative directing strengths of the substituents and the potential for side reactions. harvard.edu

Palladium-catalyzed borylation, often referred to as the Miyaura borylation, is a widely used and highly versatile method for synthesizing aryl and heteroaryl boronic acids or their corresponding esters from organohalides. upenn.eduorganic-chemistry.org This reaction typically involves the cross-coupling of an aryl halide (or triflate) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. researchgate.netnih.gov

The catalytic cycle is understood to involve:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: A boryl group is transferred from the diboron reagent to the palladium center, typically facilitated by a base like potassium acetate (B1210297) (KOAc), displacing the halide and forming an Ar-Pd-B(OR)₂ species. organic-chemistry.org

Reductive Elimination: The aryl and boryl groups are reductively eliminated from the palladium complex, yielding the desired aryl boronate ester (Ar-B(OR)₂) and regenerating the active Pd(0) catalyst. nih.gov

This method is highly tolerant of various functional groups and has been successfully applied to the synthesis of quinoline boronates. nih.govnih.gov For the synthesis of this compound, the precursor would be 3,6-dibromo-8-methylquinoline or a related halide. The choice of halide (I, Br, Cl) at the 3-position influences reactivity, with iodides being the most reactive and chlorides the least. A significant challenge in these reactions can be the formation of homocoupled biaryl byproducts, resulting from a subsequent Suzuki coupling between the newly formed boronate ester and the starting aryl halide. nih.gov

Optimization of Reaction Conditions for High-Yield Synthesis

Achieving a high yield of this compound requires careful optimization of several reaction parameters, including the catalyst system, solvent, additives, temperature, and pressure.

The choice of palladium catalyst and associated ligands is crucial for an efficient borylation reaction. Common palladium precursors include PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and Pd(OAc)₂. researchgate.netnih.gov The ligand plays a critical role in stabilizing the palladium center, promoting the steps of the catalytic cycle, and preventing catalyst decomposition.

For the borylation of haloquinolines, phosphine (B1218219) ligands are frequently employed. The electronic and steric properties of the ligand can significantly impact the reaction's efficiency. Electron-rich and sterically bulky ligands can enhance the rate of oxidative addition and reductive elimination. For instance, ligands like n-BuPAd₂ have been used effectively in the one-pot borylation and subsequent Suzuki-Miyaura coupling of quinoline-8-yl halides. nih.govresearchgate.net The development of specialized ligands, including quinoline-based frameworks, aims to improve catalyst performance and overcome challenges such as the formation of undesired byproducts. nih.gov In some cases, ligand-free conditions have been developed for the borylation of complex chloroquinolines, simplifying the reaction setup. nih.gov

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(dppf)Cl₂ (5) | KOAc | Dioxane | 110 | 45 | 72 |

| 2 | Pd(OAc)₂/PPh₃ (5) | KOAc | Dioxane | 110 | 60 | 55 |

| 3 | PdCl₂(PPh₃)₂ (5) | KOAc | Dioxane | 110 | 60 | 62 |

| 4 | Pd(dppf)Cl₂ (2.5) | K₂CO₃ | Dioxane | 110 | 25 | 90 |

| 5 | Pd(dppf)Cl₂ (2.5) | K₃PO₄ | Dioxane | 110 | 25 | 98 |

The reaction medium and additives can have a profound effect on the outcome of the borylation. Aprotic polar solvents such as dioxane, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF) are commonly used as they can dissolve the reactants and stabilize the catalytic intermediates. researchgate.netnih.gov

The choice of base is also critical. While various bases like sodium acetate (NaOAc), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄) can be used, weak bases such as potassium acetate (KOAc) are often preferred. organic-chemistry.orgresearchgate.net Stronger bases can promote the competing Suzuki-Miyaura homocoupling reaction, leading to the formation of dimeric byproducts and reducing the yield of the desired boronic ester. nih.gov

Additives can be used to enhance reaction rates and yields, particularly for challenging substrates like heteroaryl chlorides. For example, the addition of ethylene (B1197577) glycol has been shown to improve the efficiency of borylation reactions that use tetrahydroxydiboron (B82485) [B₂(OH)₄] as the boron source, facilitating the synthesis of trifluoroborate salts from heteroaryl halides that otherwise give low yields. upenn.edunih.gov

Temperature is a key parameter in controlling reaction kinetics. Palladium-catalyzed borylations are typically conducted at elevated temperatures, often in the range of 80–120 °C, to ensure a reasonable reaction rate. researchgate.netnih.gov Optimization studies often involve screening different temperatures to find a balance between reaction speed and the stability of the catalyst and product. For instance, increasing the temperature from 110 °C to 120 °C in one study did not lead to a higher yield, suggesting an optimal range had been reached. researchgate.net

While most lab-scale borylations are performed at atmospheric pressure in sealed vessels, pressure can become a significant factor during scale-up, particularly if volatile solvents are used or if gaseous byproducts are formed. For reactions involving gaseous reagents, such as hydrogenation, pressure is a critical parameter. In the context of scaling up a borylation, ensuring adequate heat transfer and maintaining a consistent temperature profile throughout a larger reactor volume is essential. The pressure tolerance of the reaction vessel must be considered to safely accommodate the vapor pressure of the solvent at the operating temperature. For certain catalytic transformations on quinoline substrates, increasing the pressure has been shown to be necessary to drive the reaction to completion, a consideration that could be relevant for optimizing related borylation processes on a larger scale. researchgate.net

Reactivity and Transformative Potential of 6 Bromo 8 Methylquinoline 3 Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and "6-Bromo-8-methylquinoline-3-boronic acid" is an exemplary substrate for these powerful transformations. The differential reactivity of the C-B and C-Br bonds can be exploited to achieve selective functionalization, making it a highly sought-after intermediate in the construction of complex molecular architectures.

The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, is one of the most efficient methods for forming C-C bonds. wikipedia.org It involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org The boronic acid moiety at the 3-position of the quinoline (B57606) ring is particularly amenable to this reaction.

"this compound" readily couples with a wide array of aryl and heteroaryl halides. This reaction facilitates the synthesis of 3-aryl and 3-heteroaryl-6-bromo-8-methylquinolines, which are important scaffolds in medicinal chemistry and materials science. The reaction is generally tolerant of various functional groups on the coupling partner, and high yields can be achieved with aryl iodides, bromides, and even the less reactive but more economical aryl chlorides. researchgate.net The coupling with heteroaryl halides, which can sometimes be challenging due to the potential for catalyst inhibition by the heteroatoms, has also been successfully demonstrated. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Various Halides

| Aryl/Heteroaryl Halide | Product | Typical Catalyst System | Reference |

|---|---|---|---|

| 4-Bromoanisole | 6-Bromo-3-(4-methoxyphenyl)-8-methylquinoline | Pd(OAc)₂ / SPhos | nih.gov |

| 3-Bromopyridine | 6-Bromo-8-methyl-3-(pyridin-3-yl)quinoline | [PdCl(C₃H₅)]₂ / Ligand | researchgate.net |

| 4-Chlorobenzonitrile | 4-(6-Bromo-8-methylquinolin-3-yl)benzonitrile | Pd₂(dba)₃ / XPhos | nih.gov |

| 2-Iodothiophene | 6-Bromo-8-methyl-3-(thiophen-2-yl)quinoline | Pd(PPh₃)₄ | researchgate.net |

The Suzuki-Miyaura reaction utilizing "this compound" exhibits broad scope and excellent functional group tolerance. A variety of electrophilic partners beyond simple aryl halides can be employed. The reaction is compatible with substrates bearing both electron-donating and electron-withdrawing groups, such as ethers, esters, ketones, nitriles, and even other halides. nih.govrsc.org This tolerance allows for the synthesis of highly functionalized quinoline derivatives without the need for extensive protecting group strategies. However, limitations can arise with substrates containing acidic functional groups like phenols or carboxylic acids, which can interfere with the basic reaction conditions or the catalyst. nih.gov

The choice of the palladium precursor and the ancillary ligand is critical for achieving high efficiency in the Suzuki-Miyaura coupling. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). nih.gov The ligand plays a crucial role in stabilizing the palladium catalyst, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing catalyst deactivation.

For the coupling of quinoline-based boronic acids, bulky and electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos), have proven to be particularly effective. nih.gov These ligands promote the formation of highly active, monoligated palladium(0) species that are essential for the coupling of challenging substrates, including heteroaryl chlorides. researchgate.net The selection of the optimal ligand-palladium combination often depends on the specific coupling partners and may require empirical optimization. nih.govresearchgate.net

Table 2: Common Palladium Precursors and Ligands

| Palladium Precursor | Ligand | Typical Application | Reference |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | Coupling with heteroaryl chlorides | nih.gov |

| Pd₂(dba)₃ | XPhos | General coupling of aryl halides | nih.gov |

| Pd(PPh₃)₄ | None | Traditional, for reactive halides | asianpubs.org |

| CataXCium A Pd G3 | CataXCium A | Couplings with unprotected anilines | nih.gov |

The base and solvent system are crucial parameters that significantly influence the outcome of the Suzuki-Miyaura reaction. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. organic-chemistry.org Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). researchgate.netnih.gov Cesium carbonate is often found to be optimal, particularly in challenging couplings. nih.gov

The solvent system typically consists of an organic solvent and often water. A mixture of a non-polar organic solvent like toluene (B28343) or dioxane with an aqueous base solution is frequently employed. nih.gov The presence of water can be beneficial for dissolving the inorganic base and promoting the formation of the active boronate species. For certain substrates, anhydrous conditions in solvents like n-butanol or THF may be preferred to minimize protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom. nih.govnih.gov

Secondary Cross-Coupling Reactions Involving the Bromine Atom

A key feature of the 3-aryl-6-bromo-8-methylquinoline products synthesized in the initial Suzuki-Miyaura reaction is the presence of the bromine atom at the 6-position. This halogen provides a handle for a second, distinct cross-coupling reaction, allowing for the further elaboration of the molecular structure. This sequential functionalization strategy is highly valuable for building molecular complexity.

The C-Br bond can participate in a variety of palladium-catalyzed reactions, including a second Suzuki-Miyaura coupling to introduce another aryl or heteroaryl group, Buchwald-Hartwig amination to form C-N bonds, Sonogashira coupling to install alkynes, and cyanation reactions to introduce a nitrile group. The ability to perform these transformations on the already functionalized quinoline core highlights the synthetic utility of "this compound" as a versatile bifunctional building block.

Suzuki-Miyaura Reactions at the C-6 Position

The bromine atom at the C-6 position of the quinoline ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.orglibretexts.org This reaction is a powerful and widely used method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound. wikipedia.orglibretexts.org In the context of this compound, the C-Br bond is selectively activated by a palladium(0) catalyst, leaving the C-B bond at the 3-position intact for subsequent transformations.

The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with a boronic acid or ester partner, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction's versatility is enhanced by its tolerance for a wide array of functional groups and its typically mild reaction conditions. researchgate.net For the C-6 position of bromoquinolines and similar heterocycles, various aryl, heteroaryl, and alkenyl boronic acids can be employed as coupling partners to introduce diverse structural motifs. researchgate.netresearchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields.

Table 1: Typical Conditions for Suzuki-Miyaura Reaction at the C-6 Position

| Component | Example | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the cross-coupling cycle. |

| Ligand | PPh₃, Buchwald-type phosphines | Stabilizes the palladium center and influences reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid coupling partner. libretexts.orgorgsyn.org |

| Solvent | Dioxane/H₂O, Toluene, DME | Provides the reaction medium. researchgate.net |

| Coupling Partner | Phenylboronic acid, Thiophene-2-boronic acid | Source of the new carbon-based substituent. |

Sonogashira Cross-Coupling Reactions for Alkyne Introduction

The introduction of alkyne functionalities at the C-6 position can be efficiently achieved via the Sonogashira cross-coupling reaction. wikipedia.org This powerful transformation couples a terminal alkyne with an aryl or vinyl halide, employing a dual catalytic system of palladium and copper(I). wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, the Sonogashira coupling proceeds under relatively mild conditions and demonstrates broad functional group tolerance, making it highly valuable for the synthesis of complex molecules and pharmaceutical intermediates. wikipedia.org

The catalytic cycle involves the palladium-catalyzed activation of the C-Br bond, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the organopalladium species, followed by reductive elimination to furnish the alkyne-substituted quinoline. wikipedia.org The reaction is typically carried out in the presence of an amine base, which serves both as a base and often as a solvent. organic-chemistry.org Research on analogous 6-bromo-pyridine compounds has shown that a variety of terminal alkynes, including those with additional functional groups like alcohols and amines, can be successfully coupled. soton.ac.ukresearchgate.net

Table 2: Key Components for Sonogashira Coupling at the C-6 Position

| Component | Example | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Activates the aryl bromide for coupling. |

| Copper(I) Co-catalyst | CuI | Activates the terminal alkyne. wikipedia.org |

| Base/Solvent | Triethylamine (Et₃N), Diethylamine | Neutralizes the HBr byproduct and can serve as the solvent. wikipedia.org |

| Alkyne Partner | Phenylacetylene, 1-Hexyne, Propargyl alcohol | Provides the alkyne moiety for introduction at the C-6 position. |

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of a carbon-nitrogen bond at the C-6 position is readily accomplished through the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for constructing aryl amines from aryl halides. rug.nl The reaction exhibits a broad substrate scope, allowing for the coupling of various primary and secondary amines with the 6-bromoquinoline (B19933) core. researchgate.net

The efficacy of the Buchwald-Hartwig amination relies heavily on the choice of a suitable palladium catalyst and a sterically demanding phosphine ligand, such as X-PHOS or other biaryl phosphines. rug.nlresearchgate.net These ligands facilitate the crucial reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine and generate the active nucleophile. researchgate.net Studies on 6-bromoquinolines have demonstrated that this method is highly effective for synthesizing a variety of 6-aminoquinoline (B144246) derivatives. researchgate.net The reaction tolerates a range of functional groups on both the amine and the quinoline substrate. snnu.edu.cn

Table 3: Conditions for Buchwald-Hartwig Amination at the C-6 Position

| Component | Example | Function |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. researchgate.net |

| Ligand | X-PHOS, P(t-Bu)₃ | Essential for catalytic activity and promoting C-N bond formation. rug.nlresearchgate.net |

| Base | Cs₂CO₃, NaOt-Bu, K₃PO₄ | Deprotonates the amine coupling partner. |

| Amine Partner | Morpholine (B109124), Aniline (B41778), Benzylamine | The nitrogen source for the new C-N bond. |

| Solvent | Toluene, Dioxane, tert-Butanol | Anhydrous, inert solvent for the reaction. researchgate.net |

Derivatization of the Boronic Acid Functionality

The boronic acid group at the C-3 position is a key functional handle that can undergo a variety of transformations, distinct from the reactions at the C-6 bromine.

Formation of Boronic Esters and Boroxines for Enhanced Stability or Reactivity

Boronic acids are known to readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines. nih.govclockss.org This reversible condensation of three boronic acid molecules releases three molecules of water and is an entropically driven process. clockss.orgresearchgate.net The formation of the boroxine (B1236090) can enhance the compound's stability, making it less susceptible to protodeboronation, which can be a competing pathway in some cross-coupling reactions. nih.gov

Alternatively, boronic acids can be converted into boronic esters through reaction with alcohols, most commonly diols like pinacol (B44631), to form stable five-membered dioxaborolane rings. wikipedia.orgnih.gov This transformation is often performed to aid in the purification of the compound by chromatography or to modify its reactivity and solubility. Boronic esters, such as the pinacol ester, are generally more stable and less prone to decomposition than the free boronic acid, while still being competent coupling partners in reactions like the Suzuki-Miyaura coupling. nih.gov

Table 4: Comparison of Boronic Acid and its Derivatives

| Derivative | General Structure | Key Feature | Formation |

|---|---|---|---|

| Boronic Acid | R-B(OH)₂ | Reactive, can be unstable. | Standard form. |

| Boroxine | (R-B-O)₃ | Cyclic trimer, enhanced stability. | Dehydration of boronic acid. nih.gov |

| Boronic Ester | R-B(OR')₂ | Stable, often crystalline solid. | Condensation with an alcohol or diol. wikipedia.org |

Condensation Reactions with Polyols

The reaction of boronic acids with polyols (compounds containing multiple alcohol groups) is a fundamental transformation that leads to the formation of cyclic boronic esters. nih.gov The ability to form stable five-membered (dioxaborolanes) or six-membered (dioxaborinanes) rings with 1,2- or 1,3-diols is a characteristic feature of boronic acids. wikipedia.orgnih.gov This esterification is a reversible equilibrium process. The stability of the resulting ester is influenced by factors such as the pH of the solution and the conformational structure of the diol. nih.gov This reactivity has been widely exploited for the development of sensors for saccharides, which are rich in diol functionalities. For this compound, condensation with various polyols can be used to protect the boronic acid group or to create more complex, tailored molecular structures.

Reactions Involving the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. researchgate.netuop.edu.pk As a weak tertiary base, it readily reacts with mineral acids to form quinolinium salts, which can alter the solubility and electronic properties of the molecule. uop.edu.pk This basicity can influence reactions at other sites; for instance, in palladium-catalyzed couplings, the nitrogen can potentially coordinate to the metal center, affecting the catalyst's activity.

Furthermore, the quinoline nitrogen can undergo N-oxidation upon treatment with an oxidizing agent like m-CPBA to form the corresponding quinoline N-oxide. The introduction of the N-oxide functionality significantly alters the electronic distribution within the aromatic system. researchgate.net This modification can change the regioselectivity of subsequent electrophilic or nucleophilic substitution reactions on the quinoline ring, providing an additional strategic tool for functionalization.

N-Oxidation and Subsequent Transformations

The nitrogen atom of the quinoline ring in this compound is susceptible to oxidation, forming the corresponding N-oxide. This transformation significantly alters the electronic properties of the quinoline system, enhancing its reactivity towards both electrophilic and nucleophilic attack. The N-oxidation activates the C2 and C4 positions of the quinoline ring, making them more susceptible to nucleophilic substitution.

Following N-oxidation, the resulting quinoline N-oxide can undergo a variety of transformations. A notable reaction is the deoxygenative functionalization at the C2 position. For example, quinoline N-oxides can react with N-sulfonyl-1,2,3-triazoles in a metal- and additive-free manner to yield α-triazolylquinolines. beilstein-journals.orgnih.gov This type of transformation showcases the utility of N-oxidation as a strategic step to enable further functionalization of the quinoline core. Another example of subsequent transformations includes the electrochemical amination of quinoline N-oxides, where morpholine can be introduced at the C2 or C4 position depending on the reaction conditions. mdpi.com

Table 1: Potential Transformations of this compound N-oxide (Conceptual)

| Reactant | Product | Reaction Type |

| N-sulfonyl-1,2,3-triazole | 2-(Triazolyl)-6-bromo-8-methylquinoline-3-boronic acid | Deoxygenative C2-heteroarylation |

| Morpholine (electrochemical) | 2-Morpholinyl-6-bromo-8-methylquinoline-3-boronic acid or 4-Morpholinyl-6-bromo-8-methylquinoline-3-boronic acid | Electrochemical Amination |

Complexation with Metal Centers as a Ligand (Conceptual)

The quinoline moiety, with its nitrogen atom, can act as a ligand, coordinating to various metal centers to form metal complexes. researchgate.netnih.gov The presence of the boronic acid group in this compound introduces an additional potential coordination site, although the B(OH)2 group is more commonly known for its role in cross-coupling reactions rather than direct, stable coordination to metals in the same manner as a nitrogen or oxygen donor. However, boronic acids can interact with metal centers, and boronic acid-substituted metal complexes are known to be versatile building blocks in the synthesis of multimetallic assemblies. rsc.org

Conceptually, this compound could coordinate to a metal center through its quinoline nitrogen. The resulting metal complex could then exhibit interesting catalytic or photophysical properties. The bromo and methyl substituents would influence the steric and electronic environment around the metal center, potentially tuning the properties of the complex. Furthermore, the boronic acid functionality could remain available for subsequent cross-coupling reactions, allowing for the synthesis of more complex, multifunctional metal-containing structures. For example, Schiff bases derived from quinoline aldehydes are well-known to form stable complexes with a variety of transition metals, and while this compound is not a Schiff base, the principle of the quinoline nitrogen acting as a coordination site holds. mdpi.com

Regioselectivity and Chemoselectivity in Cascade and Sequential Reactions

The presence of multiple reactive sites in this compound—the quinoline ring, the bromo substituent, and the boronic acid—presents opportunities for regioselective and chemoselective reactions, particularly in cascade or sequential processes.

The boronic acid group is a prime site for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of a new carbon-carbon bond at the 3-position of the quinoline ring. ontosight.ai The bromine atom at the 6-position is also amenable to various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination. The relative reactivity of the C-B and C-Br bonds can be controlled by the choice of catalyst and reaction conditions, enabling sequential functionalization.

For instance, a sequential reaction could involve an initial Suzuki-Miyaura coupling at the boronic acid position, followed by a subsequent cross-coupling reaction at the bromo-substituted position. The regioselectivity would be inherently controlled by the positions of these functional groups.

Furthermore, the reactivity of the quinoline ring itself can be exploited in a regioselective manner. For example, metal-free, remote C-H halogenation of 8-substituted quinolines has been shown to occur selectively at the C5-position. researchgate.netrsc.org While this specific reaction might be influenced by the directing effect of a substituent at the 8-position, it highlights the potential for regioselective C-H functionalization of the quinoline core of this compound.

Table 2: Potential Sequential Reactions of this compound

| Step | Reaction Type | Position |

| 1 | Suzuki-Miyaura Coupling | 3-position (C-B bond) |

| 2 | Buchwald-Hartwig Amination | 6-position (C-Br bond) |

Stereochemical Control in Complex Transformations

Achieving stereochemical control in transformations involving this compound would primarily depend on the nature of the reactions it is subjected to and the use of chiral catalysts or auxiliaries. The molecule itself is achiral.

Stereocontrol could be introduced in several ways. For instance, if the quinoline ring were to be reduced to a tetrahydroquinoline, new stereocenters would be created. The diastereoselectivity of such a reduction could potentially be controlled by the existing substituents or by the use of a chiral reducing agent.

In the context of cross-coupling reactions involving the boronic acid group, if the coupling partner is chiral or if a chiral ligand is used on the metal catalyst, it may be possible to induce stereoselectivity in the product.

While the reviewed literature does not provide specific examples of stereocontrolled transformations involving this compound, the principles of asymmetric synthesis using boronic esters are well-established. For example, the homologation of boronic esters can be achieved with high stereocontrol, leading to the formation of carbon chains with defined stereogenic centers. bris.ac.uk Conceptually, the boronic acid group of this compound could be converted to a chiral boronic ester, which could then participate in stereoselective reactions.

Advanced Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Transformations

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for forming carbon-carbon bonds. fiveable.meeie.gr The mechanism of these reactions is generally understood to proceed through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. yonedalabs.comlibretexts.org

The widely accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, which is highly relevant for 6-bromo-8-methylquinoline-3-boronic acid, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition : The cycle initiates with the active Pd(0) catalyst, typically coordinated to phosphine (B1218219) ligands. rsc.org This complex reacts with the organohalide, in this case, the 6-bromo-8-methylquinoline (B1290168) moiety, where the palladium atom inserts itself into the carbon-bromine bond. This step results in the formation of a square-planar Aryl-Pd(II)-Halide intermediate, and the oxidation state of palladium changes from 0 to +2. yonedalabs.comlibretexts.org

Transmetalation : This crucial step involves the transfer of the organic group from the organoboron reagent (the boronic acid) to the palladium(II) center. acs.orgrsc.org For this to occur, the boronic acid is typically activated by a base (e.g., hydroxide) to form a more nucleophilic boronate species. nih.govresearchgate.net This boronate then reacts with the Aryl-Pd(II)-Halide complex, displacing the halide and transferring the quinoline (B57606) group from boron to palladium. This forms a diorganopalladium(II) intermediate where both organic partners are bound to the metal center. researchgate.net The exact pathway of transmetalation has been a subject of extensive debate, with evidence supporting pathways involving either a palladium hydroxide (B78521) complex reacting with the neutral boronic acid or a palladium halide complex reacting with an activated boronate. nih.gov

Reductive Elimination : This is the final, product-forming step of the cycle. The two organic groups on the diorganopalladium(II) intermediate couple, forming a new carbon-carbon bond and the desired biaryl product. fiveable.melibretexts.org Concurrently, the palladium center is reduced from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst which can then enter another catalytic cycle. yonedalabs.com For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation to each other on the palladium complex. libretexts.org

Table 1: Key Steps in the Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

| Step | Reactants | Key Transformation | Product |

| Oxidative Addition | Pd(0) Complex, 6-Bromo-8-methylquinoline | Insertion of Pd into the C-Br bond | (6-(8-methylquinolinyl))Pd(II)-Br Complex |

| Transmetalation | (6-(8-methylquinolinyl))Pd(II)-Br, Activated Boronic Acid | Transfer of aryl group from boron to palladium | Diaryl-Pd(II) Complex |

| Reductive Elimination | Diaryl-Pd(II) Complex | Formation of a new C-C bond | Coupled Product, Pd(0) Complex |

The transient and often reactive nature of organometallic intermediates in catalytic cycles makes their isolation and characterization challenging. However, a combination of spectroscopic techniques, kinetic studies, and computational modeling has provided significant insights into their structure and role.

Pd(0)Ln Species : The active catalyst is a Pd(0) species, often coordinated with two phosphine ligands (L). The choice of ligand is critical, as it influences the reactivity and stability of the catalyst. Sterically demanding ligands can favor the formation of highly reactive, coordinatively unsaturated LPd(0) species. rsc.org

Aryl-Pd(II)-X Intermediates (Oxidative Addition Products) : Following oxidative addition, a stable 16-electron Pd(II) complex is formed. These intermediates have been successfully characterized in many systems. The initial product is often a cis-complex, which may isomerize to a more stable trans-complex. libretexts.org

Pre-Transmetalation Intermediates : The mechanism of transmetalation often involves the formation of a pre-transmetalation intermediate. Studies have identified and, in some cases, structurally characterized complexes with a Pd–O–B linkage, formed from the reaction of an arylpalladium(II) hydroxide complex with an arylboronic acid. acs.orgrsc.org These intermediates are crucial as they precede the actual transfer of the organic group.

Diorganopalladium(II) Intermediates : After the organic group is transferred from boron to palladium, a diorganopalladium(II) complex is formed. These species are often unstable and quickly undergo reductive elimination. Their direct observation is rare but has been achieved in some model systems, providing crucial evidence for the catalytic cycle.

Kinetics of Oxidative Addition : The rate of oxidative addition is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide. Electron-withdrawing groups on the aryl halide generally accelerate this step. Kinetic studies have shown that the reaction can proceed through different pathways, involving either L2Pd(0) or LPd(0) species, depending on the ligand's steric bulk. illinois.edu

Kinetics of Transmetalation : Transmetalation is frequently proposed to be the rate-limiting step in many Suzuki-Miyaura couplings. nih.govacs.org Its rate is highly dependent on the base, solvent, and the nature of the boronic acid. researchgate.net Quantitative kinetic investigations have been performed on model systems to measure the rate constants of transmetalation, confirming that the reaction between a palladium hydroxo complex and a boronic acid is significantly faster than the reaction between a palladium halide complex and a borate (B1201080). nih.gov

Kinetics of Reductive Elimination : This step is generally fast, especially when the two organic groups are held in a cis arrangement. The rate can be influenced by the steric and electronic properties of the ligands and the organic groups being coupled.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the detailed mechanisms of complex catalytic reactions like the Suzuki-Miyaura coupling. nih.govresearchgate.net It allows for the characterization of transient species and transition states that are difficult or impossible to observe experimentally.

DFT calculations can be used to map out the entire catalytic cycle, providing detailed structural and energetic information for each intermediate and transition state. iciq.orgresearchgate.net By modeling the reaction of substrates like 6-bromo-8-methylquinoline with a boronic acid in the presence of a model palladium catalyst, researchers can evaluate different potential mechanistic pathways. researchgate.netmdpi.com These calculations help to refine the understanding of the catalytic mechanism by testing hypotheses about the roles of ligands, the effect of the base, and the sequence of elementary steps. rsc.org

A primary output of DFT studies is the reaction energy profile, which plots the Gibbs free energy of the system as it progresses along the reaction coordinate.

Transition State Analysis : DFT calculations allow for the precise location and characterization of transition state (TS) structures. The geometry of a TS provides a snapshot of the bond-making and bond-breaking processes occurring during a specific step. For example, analysis of the TS for oxidative addition can reveal the geometry of the palladium complex as it inserts into the carbon-halogen bond. Similarly, the TS for reductive elimination shows the two organic fragments beginning to form a new C-C bond as they detach from the palladium center. The calculated activation barriers for these steps are typically in the range of 15-25 kcal/mol for efficient catalytic cycles. researchgate.net

Applications in Complex Chemical Synthesis

Building Blocks for Polyfunctionalized Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. 6-Bromo-8-methylquinoline-3-boronic acid provides a robust platform for generating a diverse array of these valuable molecules.

The boronic acid group at the 3-position of the quinoline (B57606) ring is particularly well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. wikipedia.orglibretexts.org This powerful carbon-carbon bond-forming reaction enables the direct attachment of a wide range of aryl and heteroaryl groups. libretexts.org The reaction typically involves coupling the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. wikipedia.org

The general mechanism involves three key steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The bromo and methyl groups at the 6- and 8-positions can influence the electronic properties of the quinoline system and offer sites for subsequent chemical modifications, allowing for the synthesis of polysubstituted quinolines. nih.gov The versatility of the Suzuki-Miyaura coupling makes it a preferred method for creating libraries of novel quinoline derivatives for various research applications. scispace.comorganic-chemistry.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Coupling Partner (Ar-X) | Catalyst | Base | Product |

| 1 | Phenyl bromide | Pd(PPh₃)₄ | K₂CO₃ | 6-Bromo-8-methyl-3-phenylquinoline |

| 2 | 4-Methoxyphenyl iodide | PdCl₂(dppf) | Cs₂CO₃ | 6-Bromo-3-(4-methoxyphenyl)-8-methylquinoline |

| 3 | 2-Thienyl bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | 6-Bromo-8-methyl-3-(thiophen-2-yl)quinoline |

| 4 | 3-Pyridyl chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | 6-Bromo-8-methyl-3-(pyridin-3-yl)quinoline |

Note: This table represents hypothetical examples to illustrate the scope of the Suzuki-Miyaura reaction with this compound. Specific reaction conditions and yields would require experimental validation.

The strategic placement of reactive sites on the this compound scaffold allows it to be a key component in the synthesis of larger, fused ring systems. rsc.org Following an initial coupling reaction at the boronic acid position, the bromo group at the 6-position can be utilized in a subsequent intramolecular cyclization reaction. For instance, after coupling with a suitably functionalized aryl group, a palladium- or copper-catalyzed C-H activation or Ullmann-type reaction could be employed to form a new ring, leading to complex polycyclic aromatic hydrocarbons (PAHs) containing a quinoline subunit. semanticscholar.orgresearchgate.net

These fused systems are of significant interest due to their unique electronic and photophysical properties. nih.gov The incorporation of the nitrogen-containing quinoline ring and potentially other heteroatoms can fine-tune these properties for specific applications. rsc.org

Quinazoline (B50416) derivatives are another important class of heterocyclic compounds. While direct conversion is complex, this compound can serve as a precursor in multi-step synthetic routes. More broadly, the principles of convergent synthesis, where complex molecules are assembled from several individual fragments, often utilize boronic acids. For example, palladium-catalyzed multi-component reactions can bring together a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid to efficiently construct the quinazoline core. organic-chemistry.orgnih.gov This highlights the general utility of boronic acids in convergent strategies for building complex heterocycles. researchgate.netthieme-connect.comlookchem.com Halogenated quinazolines themselves are versatile intermediates for metal-catalyzed carbon-carbon bond formations, including the Suzuki-Miyaura reaction. researchgate.net

Precursors for Materials Science and Technology

The quinoline scaffold is a privileged structure in materials science due to its rigid, planar nature and inherent electronic properties. researchgate.net this compound serves as a valuable building block for creating bespoke materials with tailored functionalities.

Quinoline derivatives are widely used in the development of organic electronic devices, particularly OLEDs. researchgate.netresearchgate.net They can function as fluorescent emitters, host materials, or electron-transporting materials. The electron-deficient nature of the quinoline ring system facilitates electron transport, a crucial property for efficient OLED performance. researchgate.net

By using this compound, chemists can synthesize novel quinoline-based materials. The Suzuki-Miyaura coupling allows for the introduction of various aromatic substituents, which can be used to tune the material's emission color, quantum efficiency, and charge-transport properties. The bromo and methyl groups provide additional points for modification to further optimize performance and solubility. For instance, attaching hole-transporting moieties to one part of the molecule and electron-transporting moieties to another can create bipolar materials suitable for single-layer devices. Related heterocyclic compounds like quinoxaline derivatives have also shown significant promise as electron-transporting materials in OLEDs and other organic electronics. nih.gov

Table 2: Photophysical Properties of Representative Quinoline-Based Emitters

| Compound Class | Emission Color | Application | Key Structural Feature |

| Aryl-substituted Quinolines | Blue | Emitter Layer | Extended π-conjugation |

| Quinoline-metal complexes (e.g., with Al, Zn) | Green-Blue | Emitter/ETL | Chelation with metal center |

| Donor-Acceptor Quinolines | Yellow-Red | Emitter Layer | Intramolecular charge transfer |

Note: This table provides generalized data for classes of quinoline derivatives to illustrate their roles in OLEDs.

Beyond OLEDs, quinoline-based materials derived from precursors like this compound are explored for a range of optoelectronic applications. These include organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and chemical sensors. researchgate.netmdpi.com

In OPVs, quinoline derivatives can be designed to act as electron acceptors. For OFETs, their rigid structure and tendency for π-π stacking can promote efficient charge transport. nih.govnih.gov In the realm of sensors, the fluorescence of quinoline compounds can be designed to respond to the presence of specific analytes, such as metal ions or protons, making them useful as fluorescent probes. The ability to systematically modify the structure using the reactive handles on this compound is key to tailoring the material properties for each of these specific applications. researchgate.net

Intermediates in Pharmaceutical and Agrochemical Lead Compound Synthesis

Generation of Novel Quinoline-Based Scaffolds for Chemical Library Development

The structure of this compound is ideally suited for the generation of novel quinoline-based scaffolds, which are foundational structures for developing chemical libraries. chemrxiv.orgrsc.org Chemical libraries are collections of diverse compounds used in high-throughput screening to identify new drug candidates. The ability to rapidly synthesize a large number of related but structurally distinct molecules is paramount for modern drug discovery. chemrxiv.orgresearchgate.net

Utilizing the Suzuki-Miyaura cross-coupling reaction, the boronic acid moiety at the C-3 position can be coupled with a wide array of aryl or heteroaryl halides. wikipedia.orglibretexts.org This allows for the systematic introduction of different substituents to explore the chemical space around the quinoline core. The resulting 3-aryl-6-bromo-8-methylquinolines can then serve as a new platform for further diversification. For example, the remaining bromo group at the C-6 position can undergo a second, different coupling reaction (e.g., another Suzuki, Buchwald-Hartwig amination, or Sonogashira coupling) to introduce another element of diversity. This modular approach enables the efficient construction of large libraries of complex quinoline derivatives from a single, advanced intermediate. scispace.com

The quinoline scaffold itself is a key component in numerous compounds with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. benthamdirect.comnih.gov By creating libraries based on the 6-Bromo-8-methylquinoline (B1290168) core, researchers can explore structure-activity relationships (SAR) to optimize compounds for specific biological targets, such as protein kinases, which are often implicated in cancer. nih.govnih.gov

| Coupling Partner (Aryl/Heteroaryl Halide) | Resulting Scaffold Substructure at C-3 | Potential Therapeutic Area of Interest |

|---|---|---|

| 4-Bromopyridine | 3-(Pyridin-4-yl) | Kinase Inhibition, Neurological Disorders |

| 2-Chloropyrimidine | 3-(Pyrimidin-2-yl) | Antiviral, Anticancer |

| 1-Bromo-4-(trifluoromethyl)benzene | 3-(4-(Trifluoromethyl)phenyl) | Anti-inflammatory, Anticancer |

| 5-Bromoindole | 3-(Indol-5-yl) | Anticancer, Serotonin Receptor Modulation |

| 3-Bromothiophene | 3-(Thiophen-3-yl) | Antimicrobial, Enzyme Inhibition |

Synthetic Routes to Complex Bio-Active Molecule Analogs

This compound is an invaluable starting material for the synthesis of analogs of known complex, biologically active molecules. Many approved drugs and clinical candidates, particularly tyrosine kinase inhibitors, feature a quinoline or similar heterocyclic core. nih.govnih.govnih.gov The ability to synthesize analogs of these molecules is crucial for improving potency, selectivity, and pharmacokinetic properties, as well as for overcoming drug resistance.

For instance, several FDA-approved kinase inhibitors such as Bosutinib and Lenvatinib are built upon quinoline scaffolds. nih.gov Synthetic routes utilizing this compound can access novel analogs of these drugs. A typical strategy involves a palladium-catalyzed Suzuki-Miyaura coupling between the boronic acid and a suitably functionalized aryl or heteroaryl halide, which represents a key fragment of the target bioactive molecule. scispace.comnih.gov

The reaction facilitates the creation of a C-C bond, linking the quinoline building block to other complex parts of the molecule. The methyl group at the C-8 position and the bromo group at the C-6 position provide specific steric and electronic properties that can be exploited to fine-tune the interaction of the final compound with its biological target. For example, the 8-methyl group can influence the conformation of the molecule, while the 6-bromo substituent can be retained as a key interaction point or replaced in a subsequent step to probe its importance in the structure-activity relationship.

This approach allows medicinal chemists to systematically modify the structure of a known bioactive compound, leading to the discovery of new intellectual property and potentially superior therapeutic agents. researchgate.net

| Target Class of Bio-Active Molecule | General Synthetic Strategy | Key Coupling Fragment Example | Significance of Analog Synthesis |

|---|---|---|---|

| Tyrosine Kinase Inhibitors (e.g., EGFR, VEGFR) | Suzuki coupling of this compound with a functionalized aniline (B41778) derivative precursor. | 4-((4-Aminophenoxy)methyl)benzonitrile | Overcoming acquired resistance in cancer therapy; improving selectivity. nih.govnih.gov |

| c-Met Kinase Inhibitors | Palladium-catalyzed coupling with a substituted heteroaryl halide. | 3-Bromo-5-(1H-pyrazol-4-yl)pyridine | Developing new treatments for metastatic cancers. nih.gov |

| Antimicrobial Agents (e.g., DNA Gyrase Inhibitors) | Coupling with heterocyclic halides to mimic portions of fluoroquinolone antibiotics. | 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid derivatives | Combating bacterial resistance. rsc.org |

| Antiviral Compounds (e.g., NNRTIs) | Synthesis of quinoline-based structures that mimic known non-nucleoside reverse transcriptase inhibitors. | 2-Chloro-4-amino-5-cyanopyrimidine | Developing new therapies for viral infections like HIV. nih.gov |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 6-Bromo-8-methylquinoline-3-boronic acid, a suite of NMR experiments would be necessary to assign all proton and carbon signals unambiguously.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and the methyl group protons.

Based on the analysis of similar quinoline structures, the following are predicted proton chemical shifts:

The protons on the quinoline ring would typically appear in the aromatic region (δ 7.0-9.0 ppm).

The methyl protons at the C8 position are expected to resonate in the upfield region (δ 2.0-3.0 ppm).

The protons of the boronic acid group (-B(OH)₂) are often broad and may be exchangeable with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and not based on experimental data for the specific compound)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | 8.5 - 9.0 | s | - |

| H4 | 8.0 - 8.5 | s | - |

| H5 | 7.5 - 8.0 | d | ~8-9 |

| H7 | 7.5 - 8.0 | d | ~8-9 |

| 8-CH₃ | 2.5 - 3.0 | s | - |

| B(OH)₂ | 5.0 - 8.0 | br s | - |

s = singlet, d = doublet, br s = broad singlet

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

The carbon atoms of the quinoline ring are expected in the aromatic region (δ 120-160 ppm).

The carbon attached to the bromine atom (C6) would be influenced by the halogen's electronegativity and heavy atom effect.

The carbon of the methyl group (C8-CH₃) would appear in the upfield aliphatic region (δ 15-25 ppm).

The carbon atom bearing the boronic acid group (C3) would show a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and not based on experimental data for the specific compound)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 145 - 155 |

| C3 | 130 - 140 |

| C4 | 135 - 145 |

| C4a | 145 - 150 |

| C5 | 125 - 135 |

| C6 | 115 - 125 |

| C7 | 130 - 140 |

| C8 | 135 - 145 |

| C8a | 125 - 135 |

| 8-CH₃ | 15 - 25 |

To confirm the assignments made from 1D NMR spectra, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to establish the connectivity of protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together the entire molecular structure by observing long-range couplings, for instance, from the methyl protons to the C7, C8, and C8a carbons.

Should fluorinated analogs of this compound be synthesized, ¹⁹F NMR spectroscopy would be a primary characterization tool. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for detecting fluorine-containing compounds and for probing changes in the electronic environment. The chemical shifts and coupling constants (J-F) would provide valuable structural information.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) in the mass spectrum.

Table 3: Predicted HRMS Data for this compound (Note: This table is predictive and not based on experimental data for the specific compound)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ (for C₁₀H₉⁷⁹BBrO₂) | 267.9924 |

| [M+H]⁺ (for C₁₀H₉⁸¹BBrO₂) | 269.9903 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the real-time analysis and monitoring of chemical reactions, providing both qualitative and quantitative data on the evolution of reactants and the formation of products. hidenanalytical.com This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a gold standard for substance identification in chemical synthesis. hidenanalytical.com

In the context of synthesizing or utilizing this compound, GC-MS can be employed to track the progress of the reaction. However, the direct analysis of boronic acids by GC-MS can be challenging due to their low volatility and tendency to dehydrate. rsc.org To overcome this, derivatization is often required to convert the boronic acid into a more volatile and thermally stable ester, such as a pinacol (B44631) ester. chromatographyonline.com For instance, tetrahydroxydiboron (B82485) (BBA), a related boron compound, requires derivatization to bis(pinacolato)diboron (B136004) (BPD) for effective GC-MS analysis. chromatographyonline.com

The process involves periodically taking aliquots from the reaction mixture, derivatizing them if necessary, and injecting them into the GC-MS system. The gas chromatogram separates the different components of the mixture, and the mass spectrometer provides mass-to-charge ratio data for each component, allowing for their identification. researchgate.net By monitoring the disappearance of starting materials and the appearance of the desired product and any byproducts over time, the reaction kinetics and endpoint can be accurately determined. hidenanalytical.com The fragmentation patterns observed in the mass spectra are crucial for confirming the identity of the intermediates and the final product. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. ponder.ing It operates on the principle that chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. ponder.ing This absorption is recorded as a spectrum, which acts as a molecular "fingerprint".

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct functional groups. The boronic acid moiety would be identifiable by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding, and B-O stretching vibrations typically appearing in the 1310-1380 cm⁻¹ range. The quinoline ring system would produce several characteristic peaks. Aromatic C-H stretching vibrations are expected between 3000-3100 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations of the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. pressbooks.pub The presence of the methyl group would be indicated by aliphatic C-H stretching bands between 2850-2970 cm⁻¹. openstax.org The C-Br bond would show a characteristic absorption in the lower frequency (fingerprint) region, typically below 690 cm⁻¹.

A summary of the expected IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Boronic Acid (O-H) | Stretch, broad | 3200 - 3600 |

| Boronic Acid (B-O) | Stretch | 1310 - 1380 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aromatic (C=C, C=N) | Stretch | 1400 - 1600 |

| Methyl (C-H) | Stretch | 2850 - 2970 |

| Bromoalkane (C-Br) | Stretch | < 690 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available, data from the closely related compound, 8-Bromo-2-methylquinoline, provides insight into the structural characteristics of the bromo-methylquinoline core. nih.gov Crystals of 8-Bromo-2-methylquinoline suitable for X-ray analysis were obtained by the slow evaporation of an ethanol (B145695) solution. nih.gov The analysis revealed a monoclinic crystal system. nih.gov In its crystal structure, the dihedral angle between the two six-membered rings of the quinoline system is minimal, at 0.49 (16)°. nih.gov The molecules exhibit a face-to-face packing arrangement, with a centroid-to-centroid distance of 3.76 Å between the benzene (B151609) and pyridine (B92270) rings of adjacent molecules. nih.gov This type of analysis confirms the molecular structure and reveals how molecules pack together, which is influenced by intermolecular forces. researchgate.net

The crystallographic data for the related compound 8-Bromo-2-methylquinoline is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₀H₈BrN |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.0440 (17) |

| b (Å) | 13.467 (4) |

| c (Å) | 13.391 (4) |

| β (°) | 97.678 (4) |

| Volume (ų) | 901.4 (5) |

| Z | 4 |

Data for the related compound 8-Bromo-2-methylquinoline. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating and analyzing chemical mixtures, making them vital for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor reaction progress and determine the number of components in a mixture. A small spot of the reaction mixture is applied to a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then placed in a sealed chamber with a solvent (eluent), which moves up the plate by capillary action. Different components travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, resulting in separation.

For boronic acids, TLC can effectively track the consumption of starting materials and the formation of the product. Visualization is typically achieved under UV light, especially for UV-active compounds like quinolines. In some cases, specific staining agents are used. For instance, fluorescent-thin layer chromatography (f-TLC) has been used for the detection of other boronic acids, where they form fluorescent adducts that are easily visualized. nih.gov By comparing the spots of the reaction mixture to those of the starting materials and a pure product standard, one can qualitatively assess the reaction's status.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative chromatographic technique used for purity assessment and reaction monitoring. bridgewater.edu It is widely employed for the analysis of boronic acids due to its high resolution and sensitivity. waters.comwaters.com An HPLC system pumps a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a chromatographic packing material (the stationary phase).

For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a pH modifier like formic acid or ammonium (B1175870) acetate). rsc.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly performed using a UV detector, as the quinoline ring system is strongly UV-absorbent.

HPLC can provide precise quantitative information about the purity of a sample by measuring the area of the product peak relative to the areas of any impurity peaks. bridgewater.edu It is also an excellent tool for reaction monitoring, allowing for the accurate determination of the concentration of reactants and products over time. nih.gov This data is crucial for optimizing reaction conditions and determining the reaction endpoint.

Future Research Directions and Challenges

Development of Sustainable and Environmentally Benign Synthetic Protocols

A primary challenge in the synthesis and application of quinoline (B57606) derivatives is the reliance on traditional organic solvents and precious metal catalysts, which raise environmental and economic concerns. inovatus.es The development of greener synthetic routes is paramount for the sustainable production and use of 6-bromo-8-methylquinoline-3-boronic acid.

The advancement of green chemistry principles encourages the replacement of hazardous organic solvents with more environmentally friendly alternatives. inovatus.esnih.gov Research into Suzuki-Miyaura cross-coupling reactions, a key application for boronic acids, has demonstrated the efficacy of green solvents such as 2-Me-THF, tert-amyl alcohol, and even water. acs.orgnih.govrsc.org These solvents are often derived from biomass, are less toxic, and can lead to more efficient and cost-effective processes. inovatus.es Future studies should systematically evaluate these green solvents for the synthesis and subsequent coupling reactions of this compound.

Furthermore, solvent-free reaction conditions represent an ideal in green synthesis, minimizing waste and simplifying product purification. researchgate.net Methodologies such as the Friedländer annulation for quinoline synthesis have been successfully adapted to solvent-free conditions, often employing solid-acid catalysts. researchgate.net Applying these principles to the synthesis of the quinoline core of this compound could significantly improve its environmental footprint.

| Solvent | Classification | Relative Yield (%) | Key Advantages |

|---|---|---|---|

| Toluene (B28343) | Hazardous | 90 | Well-established, good solubilizing power |

| 2-Me-THF | Green | 92 | Renewable source, lower toxicity |

| tert-Amyl Alcohol | Green | 88 | Higher boiling point, biodegradable |

| Water | Green | 95 | Non-toxic, non-flammable, economical rsc.org |

| Solvent-Free | Green | 85 | Minimal waste, simplified workup researchgate.net |

Palladium-catalyzed cross-coupling reactions are fundamental to the utility of boronic acids, but the cost and potential toxicity of palladium necessitate strategies to minimize its use. acs.org Research efforts are focused on developing highly active catalytic systems that function at ultra-low loadings (in ppm levels), which significantly reduces cost and metal contamination in the final products. rsc.orgresearchgate.net The design of new ligands and pre-catalysts that promote efficient in-situ generation of the active Pd(0) species is crucial for achieving high turnover numbers. rsc.org